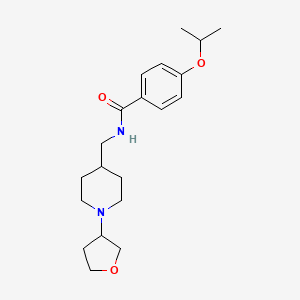
4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It has been mentioned in the context of radiosynthesis and evaluation .
Molecular Structure Analysis
The molecular structure of “4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” involves a piperidine ring, which is a common feature in many pharmaceutical compounds .Scientific Research Applications
Synthesis and Bioactivity of Benzamide Derivatives
Researchers have synthesized novel benzamides and their metal complexes to explore their structural characteristics and bioactivity. These compounds, including variations with piperidine and substituted benzaldehydes, have shown promising antibacterial activity against several bacterial strains. The copper complexes of these benzamides exhibited enhanced activity compared to the free ligands, suggesting their potential in antimicrobial applications (Khatiwora et al., 2013).
Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds showed that substituting the benzamide with bulky moieties significantly increased their activity, indicating their potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Anti-Inflammatory and Analgesic Agents
Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown these compounds to possess significant anti-inflammatory and analgesic activities. These findings support the development of new therapeutic agents based on benzamide derivatives for treating inflammation and pain (Abu‐Hashem et al., 2020).
Metabolism and Pharmacokinetics of Novel Compounds
The study of the metabolism of novel anaplastic lymphoma kinase inhibitors has revealed insights into the pharmacokinetics of benzamide derivatives. Understanding how these compounds are metabolized and cleared in the body is crucial for their development into effective cancer treatments (Teffera et al., 2013).
Serotonin Receptor Agonists
Benzamide derivatives have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, highlighting their potential in treating gastrointestinal disorders. These studies contribute to the understanding of molecular interactions and the design of compounds with improved bioavailability and therapeutic profiles (Sonda et al., 2003).
properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15(2)25-19-5-3-17(4-6-19)20(23)21-13-16-7-10-22(11-8-16)18-9-12-24-14-18/h3-6,15-16,18H,7-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQWVWFYIWDLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

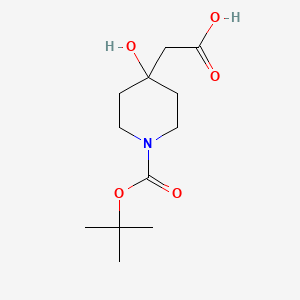
![3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2915418.png)
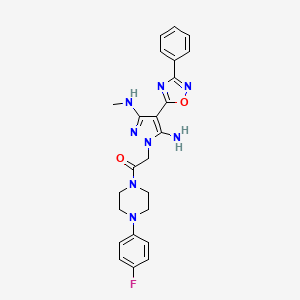
![2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2915423.png)
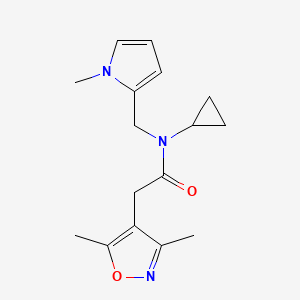
![(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2915426.png)
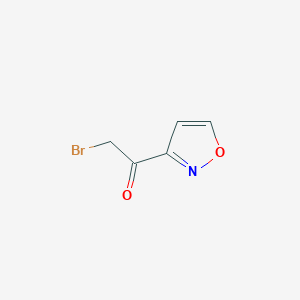
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2915430.png)
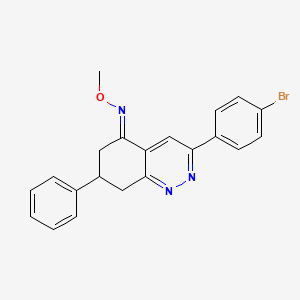
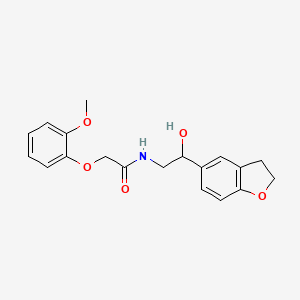
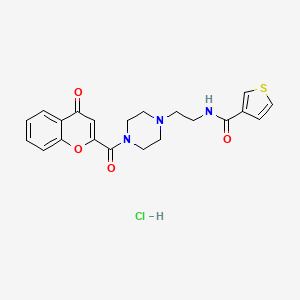
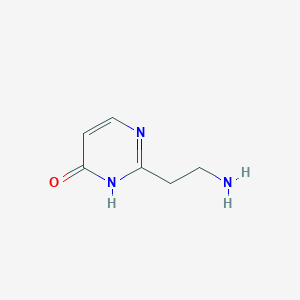
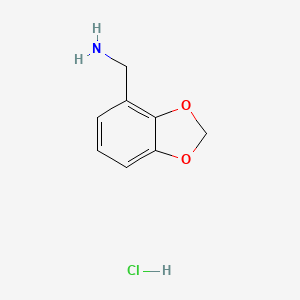
![2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2915438.png)